Skin Permeation in Barrier-Disrupted Models
Quercitrin demonstrates significantly superior skin absorption characteristics compared to rutin due to its smaller molecular volume and higher lipophilicity. In Franz diffusion cell studies using barrier-disrupted (stripped and delipidized) skin models that mimic atopic dermatitis lesions, quercitrin and isoquercitrin exhibited approximately 11-fold enhanced skin deposition, whereas rutin with dual sugar moieties showed markedly lower permeation [1]. The Log P values substantiate this difference: quercitrin 0.49 versus rutin −1.69 [2].
Rutin: markedly lower permeation
| Evidence Dimension | Skin deposition enhancement in barrier-disrupted skin |
|---|---|
| Target Compound Data | Approximately 11-fold enhanced deposition |
| Comparator Or Baseline | Intact skin baseline; rutin (dual sugar moiety, lower permeation) |
| Quantified Difference | ~11-fold greater deposition vs. baseline; quercitrin permeation > rutin permeation |
| Conditions | Franz diffusion cell; stripped and delipidized skin mimicking AD lesions |
Why This Matters
For topical formulation development targeting inflammatory skin conditions, quercitrin's superior skin permeation profile versus rutin provides a quantifiable advantage in achieving therapeutically relevant local concentrations.
- [1] Yang SC, et al. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption. Inflammation. 2025;48(5):2856-2873. View Source
- [2] PMC11165132. Table 2: Physicochemical properties — Log P values for quercitrin (0.49) versus rutin (−1.69). View Source
